molecular formula C6H9N5O3 B1310955 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide CAS No. 1001755-77-6

1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B1310955
CAS No.: 1001755-77-6
M. Wt: 199.17 g/mol
InChI Key: YJIARCRRZCGUNL-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C6H8N4O3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science. This compound is characterized by the presence of an ethyl group, a nitro group, and a carbohydrazide moiety attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The carbohydrazide moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Alkylating agents (e.g., methyl iodide), arylating agents (e.g., phenylboronic acid).

Major Products Formed:

    Oxidation: 1-Amino-4-nitro-1H-pyrazole-3-carbohydrazide.

    Reduction: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

    Substitution: Various alkyl or aryl substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

  • 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid.

Comparison: 1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide is unique due to the presence of both a nitro group and a carbohydrazide moiety, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced antimicrobial and anticancer properties due to the synergistic effects of these functional groups.

Properties

IUPAC Name

1-ethyl-4-nitropyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c1-2-10-3-4(11(13)14)5(9-10)6(12)8-7/h3H,2,7H2,1H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIARCRRZCGUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205599
Record name 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001755-77-6
Record name 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001755-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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